Glutarylcarnitine

Catalog No.
S1791060
CAS No.
102636-82-8
M.F
C12H21NO6
M. Wt
275.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glutarylcarnitine

CAS Number

102636-82-8

Product Name

Glutarylcarnitine

IUPAC Name

5-[(2R)-1-carboxy-3-(trimethylazaniumyl)propan-2-yl]oxy-5-oxopentanoate

Molecular Formula

C12H21NO6

Molecular Weight

275.30 g/mol

InChI

InChI=1S/C12H21NO6/c1-13(2,3)8-9(7-11(16)17)19-12(18)6-4-5-10(14)15/h9H,4-8H2,1-3H3,(H-,14,15,16,17)/t9-/m1/s1

InChI Key

NXJAXUYOQLTISD-SECBINFHSA-N

SMILES

C[N+](C)(C)CC(CC(=O)[O-])OC(=O)CCCC(=O)O

Synonyms

1-​Propanaminium, 3-​carboxy-​2-​(4-​carboxy-​1-​oxobutoxy)​-​N,​N,​N-​trimethyl-​, inner salt, (2R)​-

Canonical SMILES

C[N+](C)(C)CC(CC(=O)O)OC(=O)CCCC(=O)[O-]

Isomeric SMILES

C[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)CCCC(=O)[O-]

Glutarylcarnitine is a biochemical compound classified as an acylcarnitine, specifically the glutaric acid ester of carnitine. Its molecular formula is C12H21NO6C_{12}H_{21}NO_{6}, and it has a molecular weight of approximately 275.30 g/mol . This compound plays a crucial role in the metabolism of fatty acids and certain amino acids, facilitating the transport of acyl groups into mitochondria for energy production through beta-oxidation . Glutarylcarnitine is particularly significant in the context of metabolic disorders, such as glutaric acidemia type I, where it accumulates due to enzyme deficiencies affecting the degradation of specific amino acids like lysine and tryptophan .

Glutarylcarnitine's primary function is not well-understood. However, its role as a metabolite in glutamate metabolism and its potential association with specific metabolic disorders suggest it might play a part in cellular energy production or amino acid breakdown regulation [, ]. Further research is needed to elucidate its specific mechanism of action.

O-glutaroyl-L-carnitine (also known as glutarylcarnitine) is a naturally occurring metabolite found within the human body []. Scientific research into O-glutaroyl-L-carnitine primarily focuses on its role as a biomarker.

Biomarker for Inborn Errors of Metabolism:

One key area of research explores the potential of O-glutaroyl-L-carnitine as a biomarker for inborn errors of metabolism, particularly those involving glutaric aciduria. In these conditions, the body struggles to properly break down the amino acid L-glutamate, leading to elevated levels of glutaric acid and its derivatives, including O-glutaroyl-L-carnitine. By measuring O-glutaroyl-L-carnitine levels in blood or urine, researchers can potentially identify individuals with these disorders early, allowing for prompt diagnosis and treatment [].

Research into Other Applications:

While the current focus is on its role as a biomarker, some studies have explored other potential applications for O-glutaroyl-L-carnitine. These include investigations into its involvement in cellular energy metabolism and its possible use in therapeutic interventions for certain conditions. However, more research is necessary to fully understand these potential applications [].

, primarily involving oxidation and reduction processes. It can undergo transformations to form other acylcarnitines through acyl group transfer reactions. For instance, glutarylcarnitine can be converted into ethylmalonylcarnitine and methylsuccinylcarnitine through specific enzymatic pathways . The reactions typically involve common reagents such as butanolic hydrochloric acid and pentafluorophenacyl trifluoromethanesulfonate, which facilitate the derivatization and quantification of acylcarnitines in laboratory settings.

Biologically, glutarylcarnitine is integral to cellular energy metabolism. It assists in transporting acyl groups from the cytoplasm into mitochondria, where they are oxidized to produce adenosine triphosphate (ATP) . The compound's presence in various tissues and biofluids indicates its systemic role in energy homeostasis. In conditions like glutaric acidemia type I, elevated levels of glutarylcarnitine correlate with impaired fatty acid metabolism and subsequent neurological complications due to toxic metabolite accumulation .

Glutarylcarnitine can be synthesized through several methods:

  • Derivatization of Acylcarnitines: This involves using butanolic hydrochloric acid to transfer an acyl group from coenzyme A to L-carnitine.
  • Reaction with Glutaric Anhydride: Another synthesis route includes reacting L-carnitine with glutaric anhydride in the presence of a catalyst under reflux conditions . This method emphasizes the importance of controlling reaction conditions for optimal yield.

These synthesis methods are crucial for both research applications and potential therapeutic formulations.

Glutarylcarnitine has diverse applications:

  • Clinical Diagnostics: It is used in screening for metabolic disorders like glutaric acidemia type I, where its levels serve as biomarkers for disease diagnosis .
  • Research: The compound is utilized in studies investigating mitochondrial function and energy metabolism, particularly concerning fatty acid oxidation and amino acid degradation pathways .
  • Therapeutics: Understanding its role in energy metabolism may lead to therapeutic strategies for metabolic disorders characterized by energy deficits.

Glutarylcarnitine belongs to a broader class of acylcarnitines, which includes various compounds with distinct acyl groups. Here are some similar compounds:

Compound NameMolecular FormulaKey Characteristics
AcetylcarnitineC9H17NO4C_9H_{17}NO_4Involved in short-chain fatty acid metabolism
PropionylcarnitineC10H19NO4C_{10}H_{19}NO_4Plays a role in propionate metabolism
ButyrylcarnitineC11H21NO4C_{11}H_{21}NO_4Important for butyric acid metabolism
EthylmalonylcarnitineC12H23NO5C_{12}H_{23}NO_5Involved in ethylmalonic acid metabolism
MethylsuccinylcarnitineC12H23NO5C_{12}H_{23}NO_5Related to methylmalonic acid metabolism

Uniqueness of Glutarylcarnitine

What sets glutarylcarnitine apart from these compounds is its specific involvement in the degradation pathways of lysine and tryptophan, particularly under pathological conditions like glutaric acidemia type I. Its accumulation serves as both a metabolic marker and a potential contributor to neurotoxicity due to impaired energy metabolism . Furthermore, glutarylcarnitine's unique structural characteristics allow it to participate specifically in reactions that other acylcarnitines do not engage in.

Purity

> 95%

Quantity

Milligrams-Grams

XLogP3

0.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

275.13688739 g/mol

Monoisotopic Mass

275.13688739 g/mol

Heavy Atom Count

19

Dates

Modify: 2023-08-15

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